molecular formula C25H24N2O3 B4760867 N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide

N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide

Cat. No. B4760867
M. Wt: 400.5 g/mol
InChI Key: OQHPXOMHZJHQOM-JWGURIENSA-N
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Description

N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in the treatment of cancer. It was first discovered in the 1990s and has since been extensively studied for its anti-tumor properties.

Mechanism of Action

DMXAA works by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a critical role in the immune response. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that is involved in the destruction of cancer cells. DMXAA also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, specifically TNF-alpha, which is important for the immune response. DMXAA also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, DMXAA has been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is its ability to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, DMXAA has been shown to be effective in a wide range of cancer types. However, there are also limitations to using DMXAA in lab experiments. One limitation is that it can be difficult to obtain pure DMXAA, which can affect the reproducibility of experiments. Additionally, DMXAA has been shown to have toxicity in some animal models, which can limit its use in preclinical studies.

Future Directions

There are a number of future directions for DMXAA research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of DMXAA in combination therapy with other chemotherapy drugs. Finally, there is interest in exploring the use of DMXAA in immunotherapy, which is a promising area of cancer research.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. DMXAA has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(Z)-3-(2,4-dimethylanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-13-14-21(18(2)15-17)26-25(29)22(16-20-11-7-8-12-23(20)30-3)27-24(28)19-9-5-4-6-10-19/h4-16H,1-3H3,(H,26,29)(H,27,28)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPXOMHZJHQOM-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
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N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide

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